2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide
Description
2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is a propionamide derivative featuring a 2,2-dimethyl group on the amide nitrogen and a vinyl substituent at the 5-position of the pyridine ring. These analogs are pivotal in pharmaceutical synthesis, materials science, and agrochemical research due to their tunable electronic and steric properties .
Properties
IUPAC Name |
N-(5-ethenylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h5-8H,1H2,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSUDDSKKLCVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide typically involves the reaction of 5-vinyl-2-pyridine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Piperidine derivatives.
Substitution: Amide derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyridine rings exhibit significant biological activities, including anticancer properties. The vinylpyridine moiety in 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide may enhance its interaction with biological targets such as DNA or specific enzymes involved in cancer progression. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of vinylpyridine showed potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that amides with pyridine derivatives can inhibit the growth of bacteria and fungi. A case study highlighted in Antibiotics journal reported the synthesis of similar compounds that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . Further exploration of this compound could lead to the development of new antimicrobial agents.
Polymer Science
Polymerization Initiator
Due to the presence of a vinyl group, this compound can act as a polymerization initiator in radical polymerization processes. Its ability to generate free radicals makes it suitable for synthesizing various polymers used in coatings, adhesives, and sealants. A study from the Journal of Applied Polymer Science reported successful polymerization using similar vinyl-containing compounds, resulting in materials with enhanced mechanical properties and thermal stability .
Functional Polymers
Incorporating this compound into polymer matrices can lead to functional polymers with specific characteristics such as improved adhesion or biocompatibility. For instance, research has explored the use of vinylpyridine-based polymers in drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents . This application is particularly relevant in biomedical engineering.
Material Science
Sensors and Electronics
The unique electronic properties of this compound make it a candidate for applications in sensor technology and electronic devices. Its ability to form conductive films when incorporated into composite materials can be exploited for developing sensors that detect environmental pollutants or biological markers . Studies have shown that incorporating pyridine derivatives into conductive polymers enhances their sensitivity and selectivity.
Coatings and Surface Modifications
The compound can also be utilized in surface modification processes to improve the properties of materials such as metals or plastics. By creating coatings that incorporate this compound, researchers have found improvements in corrosion resistance and surface hardness . This application is particularly beneficial for industrial components exposed to harsh environments.
Summary Table of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | |
| Antimicrobial activity | ||
| Polymer Science | Polymerization initiator | |
| Functional polymers for drug delivery | ||
| Material Science | Sensors for environmental detection | |
| Coatings for enhanced material properties |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide involves its interaction with specific molecular targets. The vinyl group can participate in polymerization reactions, while the pyridine moiety can act as a ligand for metal ions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyridine ring's 5-position substituent significantly influences the compound's physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects: Nitro (-NO2) and bromo (-Br) groups are electron-withdrawing, reducing electron density on the pyridine ring and affecting reactivity in electrophilic substitutions .
- Steric Effects : Bulky substituents like trimethylsilanylethynyl (-C≡C-Si(CH3)3) hinder steric access, altering reaction kinetics in amide bond formation .
- Solubility : Hydroxymethyl (-CH2OH) increases hydrophilicity, making it suitable for aqueous-phase reactions .
Table 2: Reaction Conditions for Select Analogs
Biological Activity
2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is . It features a vinylpyridine moiety, which is known for its reactivity and ability to participate in various chemical reactions. The compound's structure is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 216.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not specified |
Research indicates that compounds containing pyridine rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the vinyl group in this compound may enhance its reactivity and biological efficacy.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anticancer Potential : Some investigations have indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may influence the expression of genes involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially making it a candidate for treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 100 µM, suggesting a potential pathway for therapeutic application in oncology.
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2-dimethyl-N-(5-vinylpyridin-2-yl)-propionamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary route involves reacting 5-vinylpyridin-2-amine with 2,2-dimethylpropionyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction optimization includes maintaining temperatures between 0–25°C to minimize side reactions and ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with the vinyl group appearing as distinctive doublets (δ 5.0–6.5 ppm). Infrared (IR) spectroscopy identifies amide C=O stretching (~1650 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The vinyl group’s reactivity necessitates storage under inert atmospheres (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in DCM or DMSO allows aliquot preparation for experiments. Stability tests via periodic NMR or HPLC are recommended to detect decomposition .
Advanced Research Questions
Q. What strategies mitigate challenges in regioselective functionalization of the 5-vinylpyridin-2-yl moiety?
- Methodological Answer : The vinyl group’s electron-rich nature enables electrophilic substitutions (e.g., epoxidation or halogenation). Regioselectivity is controlled using catalysts like palladium for Heck couplings or directing groups (e.g., Lewis acids) to position substituents. Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Methodological Answer : Analog design focuses on modifying the vinyl group (e.g., substituting with ethynyl or aryl groups) or the propionamide’s alkyl chain. For example, replacing the vinyl group with a fluoropyridinyl moiety (as in ) alters electronic properties. Parallel synthesis using automated flow reactors enables rapid generation of analogs for biological screening .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodological Answer : Variability in yields (e.g., 60–80%) arises from differences in solvent purity, catalyst loading, or temperature control. Reproducibility requires strict adherence to anhydrous conditions and standardized workup protocols. For biological data discrepancies, orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) validate results .
Q. What computational methods are employed to predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like enzymes or receptors. Density Functional Theory (DFT) calculates electron distribution to rationalize reactivity. Pharmacophore mapping identifies critical binding features, guiding lead optimization .
Q. How is the vinyl group leveraged in click chemistry or polymer applications?
- Methodological Answer : The vinyl group participates in thiol-ene click reactions for bioconjugation or polymer crosslinking. Radical initiators (e.g., AIBN) facilitate polymerization under UV light, forming hydrogels or drug delivery matrices. Monitoring reaction progress via Raman spectroscopy ensures controlled polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
